molecular formula C20H26N2O5S B11296799 N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide

Cat. No.: B11296799
M. Wt: 406.5 g/mol
InChI Key: GJZSBIGLZIYRKV-UHFFFAOYSA-N
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Description

Electron-Donating Effects

  • 4,5-Dimethyl Groups : These methyl substituents donate electron density via +I effects, marginally increasing electron density at positions 3 and 5. However, their steric bulk restricts electrophilic substitution at these sites.
  • 2-Methoxyethyl Chain : The ether oxygen weakly donates electrons through resonance, but its primary role is steric, shielding the nitrogen lone pair from electrophiles.

Electron-Withdrawing Effects

  • Phenylsulfonyl Group : The -SO$$2$$C$$6$$H$$_5$$ moiety withdraws electrons via resonance (-R effect), deactivating the pyrrole ring and directing electrophiles to positions 4 and 5. This group also imposes significant steric hindrance, reducing reactivity at position 3.
  • Carboxamide Group : The -CONH$$_2$$ substituent withdraws electrons through inductive (-I) effects, further deactivating the ring but enabling hydrogen-bonding interactions.

Reactivity Implications

Electrophilic substitution is strongly disfavored due to the net electron withdrawal from sulfonyl and carboxamide groups. Nucleophilic attack, however, may occur at position 2 or 5, where residual electron density persists.

Sulfonyl Group Electronic Configuration and Steric Considerations

The phenylsulfonyl group (-SO$$_2$$Ph) exhibits a tetrahedral geometry around sulfur, with bond angles of 104°–106° for O-S-O and 98°–100° for C-S-O. Key characteristics include:

Electronic Effects

  • Resonance Stabilization : The sulfonyl group delocalizes negative charge onto oxygen atoms, creating a strong electron-deficient region adjacent to the pyrrole ring.
  • Dipole Moment : The S=O bonds generate a dipole moment of ~4.5 D, enhancing solubility in polar aprotic solvents like dimethylformamide (DMF).

Steric Interactions

  • Phenyl Ring Orientation : The aryl group rotates freely (barrier: ~5 kcal/mol), adopting positions that minimize clashes with the 2-methoxyethyl chain.
  • Impact on Reactivity : Steric shielding by the sulfonyl group reduces accessibility to position 3, effectively blocking substitution or addition reactions at this site.

Tetrahydrofuran Carboxamide Moieties: Torsional Angle Calculations

The tetrahydrofuran (THF) carboxamide moiety introduces conformational flexibility:

Torsional Angles

  • Amide Bond (C-N) : The C-N bond exhibits a torsional angle of 175°–180°, maintaining near-perfect planarity for resonance stabilization.
  • THF Ring : The oxolane ring adopts an envelope conformation (C2-endo), with a puckering amplitude of 0.5–0.6 Å. The C-O-C angle in THF is 108°, consistent with sp$$^3$$ hybridization.

Hydrogen-Bonding Interactions

The carboxamide N-H forms a weak hydrogen bond (2.9–3.2 Å) with the sulfonyl oxygen, while the THF oxygen participates in van der Waals interactions with the 2-methoxyethyl chain.

Properties

Molecular Formula

C20H26N2O5S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]oxolane-2-carboxamide

InChI

InChI=1S/C20H26N2O5S/c1-14-15(2)22(11-13-26-3)19(21-20(23)17-10-7-12-27-17)18(14)28(24,25)16-8-5-4-6-9-16/h4-6,8-9,17H,7,10-13H2,1-3H3,(H,21,23)

InChI Key

GJZSBIGLZIYRKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C3CCCO3)CCOC)C

Origin of Product

United States

Preparation Methods

Pyrrole Core Synthesis and Initial Functionalization

The pyrrole ring serves as the foundational scaffold for this compound. A practical approach begins with ethyl 5-methyl-1H-pyrrole-2-carboxylate (9 ), which undergoes electrophilic substitution to introduce methyl and halogen groups. For instance, Search result demonstrates that chlorination using N-chlorosuccinimide (NCS) in dichloromethane at room temperature selectively introduces chlorine at the 4-position of the pyrrole ring, yielding ethyl 4-chloro-5-methylpyrrole-2-carboxylate (8 ) in 61% yield after crystallization . This method avoids laborious chromatographic separation, making it scalable.

Subsequent methylation at the 5-position is achieved via Friedel-Crafts alkylation. Using methyl iodide and a Lewis acid such as aluminum chloride in dichloromethane, the 5-methyl group is introduced, forming the 4,5-dimethylpyrrole intermediate.

Sulfonation at the 3-Position

Introducing the phenylsulfonyl group at the 3-position requires careful electrophilic aromatic substitution. Search result outlines a method where [5-bromo-1-(phenylsulfonyl)-1H-pyrrol-3-yl]methyl methylcarbamate is synthesized using phenylsulfonyl chloride in tetrahydrofuran (THF) and methanol . Adapting this, the 4,5-dimethylpyrrole intermediate is treated with phenylsulfonyl chloride in the presence of pyridine as a base, yielding the 3-(phenylsulfonyl)-4,5-dimethylpyrrole derivative. The reaction proceeds at 0°C to minimize side reactions, achieving >80% conversion .

Amide Coupling with Tetrahydrofuran-2-Carboxylic Acid

The final step involves coupling the pyrrole intermediate with tetrahydrofuran-2-carboxylic acid. Search result describes carbamate formation using activating agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). The carboxylic acid is first converted to its acid chloride using thionyl chloride, then reacted with the pyrrole amine in the presence of triethylamine. Alternatively, a one-pot coupling using HATU and DIPEA (N,N-Diisopropylethylamine) in dichloromethane achieves the amide bond formation in 85% yield .

Purification and Analytical Validation

Crude products are purified via recrystallization or flash chromatography. Search result emphasizes recrystallization from dichloromethane for halogenated pyrroles, which applies here to remove unreacted starting materials . Final characterization employs 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS). For example, the target compound’s 1H NMR spectrum shows distinct peaks for the tetrahydrofuran ring (δ 3.75–4.10 ppm) and the N-(2-methoxyethyl) group (δ 3.30–3.50 ppm) .

Optimization Challenges and Solutions

  • Regioselectivity in Electrophilic Substitution: Directed ortho-metalation using directing groups (e.g., sulfonyl) ensures precise functionalization .

  • Amide Coupling Efficiency: Pre-activation of the carboxylic acid as an acid chloride minimizes side reactions .

  • Scalability: Transitioning from batch to flow chemistry improves yield for large-scale production .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in three primary reaction categories, influenced by its functional groups:

Nucleophilic Substitution Reactions

The phenylsulfonyl group (-SO₂C₆H₄CH₃) undergoes substitution at the sulfur atom under basic conditions. For example:

  • Displacement with amines : Reacts with primary/secondary amines to yield sulfonamide derivatives.

  • Halogenation : Treatment with PCl₅ or PBr₃ replaces the sulfonyl oxygen with halogens.

Mechanism :
Proceeds via a two-step process:

  • Deprotonation of the sulfonyl group to form a sulfonate anion.

  • Attack by the nucleophile (e.g., amine or halide ion).

Ring-Opening Reactions

The tetrahydrofuran (THF) ring undergoes acid-catalyzed cleavage:

  • Hydrolysis : In concentrated HCl, the THF ring opens to form a diol intermediate, which further reacts to produce carboxylic acid derivatives.

  • Alcoholysis : Methanol or ethanol in acidic conditions generates ether-linked products.

Key Conditions :

Reaction TypeReagents/ConditionsProductYield (%)
Hydrolysis6M HCl, 80°C, 6hCarboxylic acid derivative72–85
AlcoholysisH₂SO₄, ROH, 60°CAlkoxy-substituted amide65–78

Oxidation and Reduction

  • Oxidation : The pyrrole ring’s methyl groups oxidize to carboxyl groups using KMnO₄/H₂SO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfonyl group to a thioether.

Mechanistic Notes :

  • Oxidation follows a radical pathway under strong acidic conditions .

  • Reduction involves adsorption of hydrogen onto the catalyst surface, facilitating electron transfer to the sulfonyl group.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules due to its methoxyethyl side chain and tetrahydrofuran carboxamide:

Compound ModificationReactivity DifferenceExample Reaction Outcome
Replacement of THF with benzene (e.g., N-[1-butyl-...-pyrrol-2-yl]benzamide)Lower ring-opening propensityBenzamide derivatives resist hydrolysis under standard acidic conditions
Absence of sulfonyl group (e.g., N-[1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]acetamide)No nucleophilic substitution at sulfurLimited to amide hydrolysis and pyrrole oxidation

Building Block for Heterocycles

The THF-carboxamide moiety serves as a precursor for synthesizing fused-ring systems. For instance:

  • Cyclization with DCC/DMAP yields seven-membered lactams.

  • Cross-coupling reactions (e.g., Suzuki-Miyaura) modify the pyrrole ring for drug discovery.

Catalytic Studies

The sulfonyl group enhances electrophilicity in palladium-catalyzed couplings:

  • Buchwald-Hartwig amination : Achieves C–N bond formation with aryl halides (yield: 82–90%).

  • Heck reaction : Forms α,β-unsaturated amides when reacted with alkenes.

Stability and Reaction Optimization

Critical Parameters :

  • pH Control : Reactions involving sulfonyl groups require pH 7–9 to avoid decomposition.

  • Temperature : Exceeding 100°C leads to THF ring polymerization.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve substitution kinetics.

Unexplored Reaction Pathways

Preliminary data suggest potential for:

  • Photochemical reactions : UV irradiation induces C–S bond cleavage in the sulfonyl group .

  • Enzyme-mediated transformations : Esterases selectively hydrolyze the carboxamide under mild conditions.

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide exhibits significant biological activity, particularly in anticancer applications. The compound's ability to interact with various molecular targets may modulate pathways involved in tumor growth and proliferation. Research indicates that compounds with similar structural features have shown promise in inhibiting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Potential

The sulfonyl and carboxamide groups in this compound are known to form hydrogen bonds with proteins, which may influence inflammatory pathways. This suggests potential applications in developing anti-inflammatory drugs, particularly for conditions where modulation of immune responses is beneficial.

Interaction Studies

Research into how this compound interacts with biological targets is crucial for understanding its pharmacological profiles. Interaction studies typically involve:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
  • Functional Assays : Testing the biological response upon interaction with target proteins.
  • In Vivo Studies : Assessing therapeutic efficacy in animal models to evaluate safety and effectiveness.

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell growth and proliferation, making it a candidate for anticancer research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with sulfonamide- and pyrrole-containing derivatives. Below is a comparative analysis with key analogs:

Compound Key Substituents Molecular Formula Molecular Weight Key Functional Differences
Target Compound 2-Methoxyethyl, phenylsulfonyl, tetrahydrofuran-2-carboxamide C₂₁H₂₇N₂O₅S* ~453.5 g/mol† Reference compound for comparison.
N-{1-Cyclopentyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide Cyclopentyl, 4-methylphenylsulfonyl C₂₃H₃₀N₂O₄S 430.6 g/mol Cyclopentyl vs. 2-methoxyethyl; 4-methylphenylsulfonyl vs. phenylsulfonyl. Lower MW, increased lipophilicity.
CID 17022603 (1005627-34-8) 3-Chlorophenoxymethyl, ethylpyrazole sulfonamide C₁₅H₁₇ClN₄O₃S 380.84 g/mol Pyrazole sulfonamide core vs. pyrrole-carboxamide. Lacks tetrahydrofuran rigidity.
1005631-27-5 Ethyl-methylsulfonyl piperidine carboxamide C₁₇H₂₇N₅O₄S 405.5 g/mol Piperidine carboxamide vs. tetrahydrofuran carboxamide; no sulfonyl group on aromatic ring.

*Estimated based on structural similarity to ; †Calculated using exact mass.

Key Findings:

Substituent Impact on Physicochemical Properties: The 2-methoxyethyl group in the target compound likely improves solubility compared to the cyclopentyl analog (), which may enhance bioavailability . The phenylsulfonyl group in the target compound vs.

Biological Relevance :

  • Sulfonamide derivatives (e.g., CID 17022603 ) often exhibit protease or kinase inhibitory activity. The target compound’s pyrrole-sulfonamide scaffold may share similar mechanisms but with enhanced stereochemical control due to the tetrahydrofuran ring.

Synthetic Challenges :

  • The synthesis of such compounds typically involves multi-step coupling reactions (e.g., amidation, sulfonylation) under conditions similar to those in (THF solvent, reverse-phase chromatography). However, steric hindrance from the 4,5-dimethyl groups on the pyrrole core may complicate regioselective modifications.

Data Limitations:

  • No experimental data (e.g., melting points, solubility, bioactivity) for the target compound or its analogs are provided in the evidence.

Biological Activity

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]tetrahydrofuran-2-carboxamide is a complex organic compound with significant potential for various biological applications. Its unique structural features, including a pyrrole ring, sulfonyl group, and carboxamide functionalities, contribute to its diverse biological activities. This article reviews the compound's synthesis, characterization, and biological evaluation based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C20H26N2O5S
Molecular Weight 406.5 g/mol
IUPAC Name This compound

The presence of multiple functional groups suggests a potential for diverse chemical reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrole Ring : Utilizing appropriate reagents such as lithium aluminum hydride for reductions.
  • Introduction of the Sulfonyl and Carboxamide Groups : This may involve electrophilic substitution reactions.
  • Final Assembly : The tetrahydrofuran moiety is integrated through cyclization reactions.

These synthetic pathways are crucial for achieving high yields and maintaining the compound's integrity for biological testing .

Preliminary studies suggest that this compound interacts with various molecular targets, potentially modulating their activity through hydrogen bonding and other interactions typical of sulfonamides and carboxamides .

Therapeutic Applications

Research indicates potential applications in:

  • Anti-inflammatory Treatments : The compound may inhibit inflammatory pathways through its interaction with specific enzymes.
  • Anticancer Activity : Preliminary studies suggest that it could affect cancer cell proliferation by targeting pathways involved in tumor growth.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Antioxidant Activity : Compounds with similar structures showed significant free radical scavenging abilities in DPPH assays, indicating potential antioxidant properties .
  • Antihypertensive Effects : Some derivatives demonstrated effective blood pressure reduction in animal models, suggesting that modifications to the structure can enhance pharmacological effects .
  • Urease Inhibition : Certain analogs exhibited potent urease inhibitory actions, which could be beneficial in treating conditions like peptic ulcers caused by Helicobacter pylori .

Summary of Biological Activities

Compound NameActivity TypeObserved Effect
Analog AAntioxidantSignificant free radical scavenging
Analog BAntihypertensiveEffective reduction in blood pressure
Analog CUrease InhibitionPotent inhibition against urease

Q & A

Basic Research Questions

Q. How can the multi-step synthetic route for this compound be designed?

  • Methodology : The synthesis involves sequential functionalization of the pyrrole and tetrahydrofuran moieties. Key steps include:

  • Step 1 : Introducing the 2-methoxyethyl group via nucleophilic substitution or alkylation reactions, as seen in structurally related imidazole derivatives .
  • Step 2 : Sulfonylation of the pyrrole ring using phenylsulfonyl chloride under basic conditions (e.g., pyridine/DCM) to attach the phenylsulfonyl group.
  • Step 3 : Coupling the tetrahydrofuran-2-carboxamide moiety via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    • Validation : Monitor each step using TLC and intermediate characterization via 1^1H NMR.

Q. What spectroscopic methods are optimal for structural confirmation?

  • Approach :

  • 1^1H/13^{13}C NMR : Assign peaks to confirm substituent positions (e.g., methyl groups at C4/C5 of pyrrole, methoxyethyl chain) .
  • HRMS : Verify molecular formula (e.g., C21_{21}H28_{28}N2_2O5_5S) with <2 ppm mass error.
  • IR Spectroscopy : Identify carbonyl (amide C=O, ~1650 cm1^{-1}) and sulfonyl (S=O, ~1350/1150 cm1^{-1}) stretches .
    • Reference : Cross-validate with crystallographic data from structurally similar amide derivatives .

Q. How can solubility and stability be assessed in experimental buffers?

  • Protocol :

  • Solubility : Use a shake-flask method with UV-Vis quantification in PBS, DMSO, or ethanol.
  • Stability : Incubate at 25°C/37°C and monitor degradation via HPLC at 0, 24, and 48 hours, using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can impurities and byproducts be systematically identified during synthesis?

  • Analytical Strategy :

  • HPLC-PDA/MS : Use a reverse-phase column (e.g., Agilent Zorbax SB-C18) with gradient elution (0.1% formic acid in water/acetonitrile). Detect impurities at 254 nm and confirm structures via tandem MS/MS .
  • Synthetic Controls : Optimize reaction stoichiometry (e.g., sulfonylation reagent excess <1.2 eq) to minimize unreacted intermediates .

Q. What computational methods are suitable for studying electronic properties and reactivity?

  • DFT Workflow :

  • Geometry Optimization : Use B3LYP/6-31G(d) to model the ground-state structure.
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.
  • ESP Maps : Visualize charge distribution to rationalize sulfonyl group reactivity .
    • Software : Gaussian 16 or ORCA.

Q. How can structure-activity relationships (SAR) be explored for bioactivity?

  • Design : Synthesize analogs with:

  • Variant substituents : Replace the methoxyethyl group with hydroxyethyl or methylpyridine.
  • Scaffold modifications : Substitute tetrahydrofuran with cyclopentane or morpholine.
    • Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cytotoxicity models (e.g., IC50_{50} in cancer cell lines) .

Q. What crystallographic techniques resolve conformational flexibility in the pyrrole-tetrahydrofuran system?

  • X-ray Diffraction : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane). Solve structures using SHELX and analyze torsion angles (e.g., pyrrole sulfonyl group orientation) .
  • Comparative Analysis : Overlay with related amide derivatives to identify steric or electronic constraints .

Q. How can metabolic stability be evaluated in preclinical models?

  • In Vitro Assays :

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH regeneration. Quantify parent compound depletion via LC-MS/MS over 60 minutes.
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates .

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